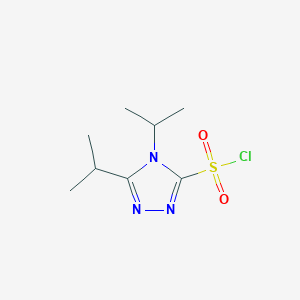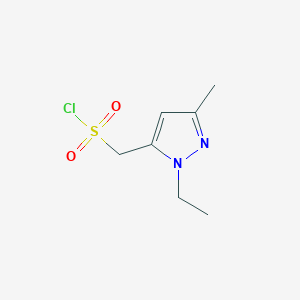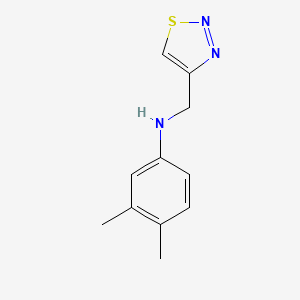
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C11H13N3S It is characterized by the presence of a thiadiazole ring attached to an aniline moiety, which is further substituted with two methyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with a suitable thiadiazole precursor. One common method involves the use of 1,2,3-thiadiazole-4-carbaldehyde, which reacts with 3,4-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Materials Science: It can be used in the synthesis of novel ligands for coordination chemistry, which can further be employed in the development of metal complexes with unique properties.
Biological Studies: The compound’s derivatives have been investigated for their cytotoxic activities against cancer cell lines, making it a candidate for anticancer research.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exerts its effects is primarily through interaction with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions suggests a role in metal ion homeostasis and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline: Similar in structure but with a phenyl group instead of methyl groups.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-containing moiety instead of a thiadiazole ring.
Uniqueness
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the specific substitution pattern on the aniline ring and the presence of the thiadiazole moiety.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-10(5-9(8)2)12-6-11-7-15-14-13-11/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
UBRWQARCIRDDSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC2=CSN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13240180.png)
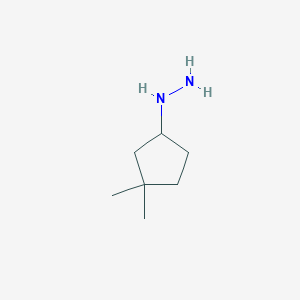
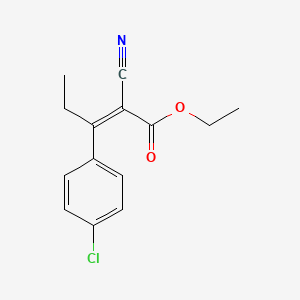
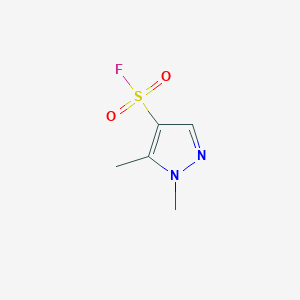
![2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B13240216.png)

amine](/img/structure/B13240227.png)

![3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13240232.png)
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)
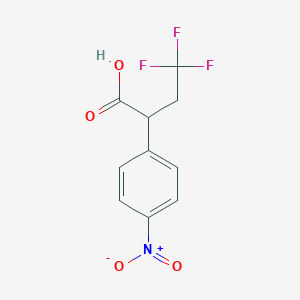
![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
